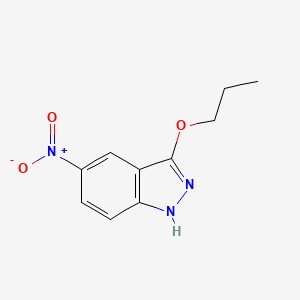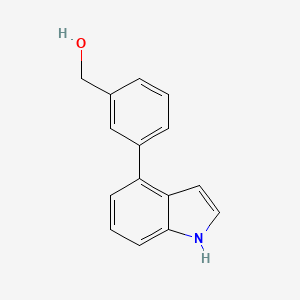
(R)-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole is a chiral compound belonging to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to the pyrrole ring. The presence of the naphthalene ring imparts unique chemical properties to the compound, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of naphthalene derivatives with suitable amines and aldehydes, followed by cyclization to form the pyrrole ring. The reaction conditions often involve the use of catalysts such as Lewis acids or transition metal complexes to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired enantiomer.
化学反応の分析
Types of Reactions
®-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the naphthalene or pyrrole rings.
科学的研究の応用
®-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of ®-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its anticancer activity may involve inhibition of key enzymes involved in cell proliferation or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Pyrrolizines: These compounds share a similar pyrrole ring structure but differ in the attached substituents and overall molecular framework.
Naphthylamines: Compounds containing a naphthalene ring attached to an amine group, which exhibit different chemical and biological properties.
Uniqueness
®-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole is unique due to its specific combination of a naphthalene ring and a chiral pyrrole ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
特性
分子式 |
C16H17N |
|---|---|
分子量 |
223.31 g/mol |
IUPAC名 |
(2R)-1,2-dimethyl-3-naphthalen-2-yl-2,5-dihydropyrrole |
InChI |
InChI=1S/C16H17N/c1-12-16(9-10-17(12)2)15-8-7-13-5-3-4-6-14(13)11-15/h3-9,11-12H,10H2,1-2H3/t12-/m1/s1 |
InChIキー |
VRGJFDLECJOTQT-GFCCVEGCSA-N |
異性体SMILES |
C[C@@H]1C(=CCN1C)C2=CC3=CC=CC=C3C=C2 |
正規SMILES |
CC1C(=CCN1C)C2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(6-Azaspiro[2.5]octan-1-ylmethyl)cyclobutanecarboxamide](/img/structure/B11884500.png)
![5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B11884506.png)


![Methyl 7-methoxybenzo[b]thiophene-5-carboxylate](/img/structure/B11884518.png)


![4,6-Dimethyl-3-phenyl-3a,7a-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11884546.png)
![2-(2-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11884550.png)
![Benzo[g]quinoline-4-carboxylic acid](/img/structure/B11884557.png)

